Ethylenediamine p-toluenesulphonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14086. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethane-1,2-diamine;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3S.C2H8N2/c1-6-2-4-7(5-3-6)11(8,9)10;3-1-2-4/h2-5H,1H3,(H,8,9,10);1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVCCFMAPGCBCHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C(CN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

14034-59-4 | |

| Record name | 1,2-Ethanediamine, 4-methylbenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14034-59-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50930767 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--ethane-1,2-diamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50930767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7294-10-2, 14034-59-4 | |

| Record name | 1,2-Ethanediamine, 4-methylbenzenesulfonate (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7294-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylenediamine p-toluenesulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007294102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Ethanediamine 4-methylbenzenesulfonate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014034594 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC14086 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14086 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methylbenzene-1-sulfonic acid--ethane-1,2-diamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50930767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylenediamine p-toluenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Ethanediamine 4-methylbenzenesulfonate (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.974 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"Ethylenediamine p-toluenesulphonate chemical properties"

An In-Depth Technical Guide to Ethylenediamine p-Toluenesulfonate: Properties, Applications, and Analytical Considerations

Introduction

Ethylenediamine p-toluenesulfonate, also known as ethylenediamine monotosylate, is an organic salt formed from the reaction of ethylenediamine and p-toluenesulfonic acid.[1] This compound presents as a white to off-white solid and is recognized for its role in various chemical and pharmaceutical applications.[1][2] Its structure combines the functionalities of a diamine and an aromatic sulfonate, bestowing upon it unique chemical properties that are leveraged in organic synthesis and drug development.[1] In the pharmaceutical industry, it serves as a crucial reference standard for quality control, an intermediate in the synthesis of active pharmaceutical ingredients (APIs), and is notably identified as an impurity in certain drug products, such as Xylometazoline and Clonidine.[2][3][4] Furthermore, its potential as a kinase inhibitor in cancer therapy underscores its significance to researchers and drug development professionals.[1][5]

Physicochemical Properties

The fundamental characteristics of ethylenediamine p-toluenesulfonate are summarized below. These properties are critical for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 14034-59-4 | [2][5][6] |

| Molecular Formula | C₉H₁₆N₂O₃S | [5][6] |

| Molecular Weight | 232.30 g/mol | [5][7] |

| Appearance | White to Off-White Solid | [2][8] |

| Melting Point | 295-296 °C (decomposes) | [2] |

| Boiling Point | 451.2 °C at 760 mmHg | [6] |

| Solubility | Slightly soluble in DMSO and Methanol | [2][6] |

| Storage Conditions | Hygroscopic, -20°C Freezer, Under inert atmosphere | [2][6][8] |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C(CN)N | [5][6] |

| InChI Key | HVCCFMAPGCBCHZ-UHFFFAOYSA-N | [1] |

Synthesis and Chemical Structure

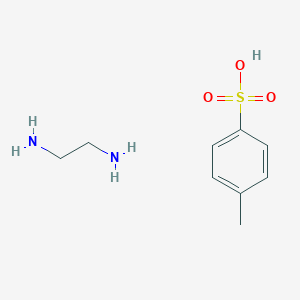

Ethylenediamine p-toluenesulfonate is formed through a straightforward acid-base reaction between p-toluenesulfonic acid and ethylenediamine. This process results in a salt, which often imparts more desirable physical properties, such as improved stability and handling, compared to its constituent parent molecules.

Caption: Synthesis of Ethylenediamine p-Toluenesulfonate.

Applications in Pharmaceutical Development and Research

The utility of ethylenediamine p-toluenesulfonate in the pharmaceutical sector is multifaceted, ranging from a quality control tool to a key component in the synthesis of novel therapeutics.

-

Reference Standard and Impurity Analysis: It is widely used as a high-quality reference standard for analytical method development, validation, and quality control applications, particularly for Abbreviated New Drug Applications (ANDAs).[3][9] Its presence as a known impurity (e.g., Xylometazoline EP Impurity E) necessitates its use as a standard to ensure the purity and safety of final drug products.[2][3]

-

Synthetic Intermediate: This compound serves as a reactant in the synthesis of various pharmaceutical agents.[2][6] Notably, it is used in the development of novel antitumor agents, highlighting its role as a building block for complex therapeutic molecules.[2][6]

-

Bioactivity and Therapeutic Potential: Research has shown that ethylenediamine p-toluenesulfonate acts as an inhibitor of various kinases implicated in cancer cell proliferation.[1][5] It has been demonstrated to induce apoptosis (programmed cell death) in human cancer cells.[1][5] Additionally, it has been explored as a potential treatment for methotrexate-induced nephrotoxicity, a significant side effect of chemotherapy.[1][5]

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity, purity, and concentration of ethylenediamine p-toluenesulfonate, especially in a regulatory context. This typically involves a combination of spectroscopic and chromatographic techniques.

Caption: General workflow for analytical characterization.

Spectroscopic Methods: Techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy (including ¹³C NMR) are employed for structural elucidation and confirmation.[10][11]

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with UV or Mass Spectrometry (MS) detectors, are critical for separating the compound from other substances and quantifying its presence, especially at trace levels.[12] These methods are particularly important for monitoring potential genotoxic impurities in APIs.[12] A validated reversed-phase LC method with UV detection can achieve a limit of quantitation (LOQ) as low as 0.5 ppm.[12]

Safety, Handling, and Storage

Proper handling and storage are imperative to ensure laboratory safety and maintain the integrity of ethylenediamine p-toluenesulfonate.

Hazard Identification: According to GHS classifications, this compound is considered a flammable solid that is harmful if swallowed and causes skin and serious eye irritation.[7]

Recommended Safety Protocols:

Sources

- 1. CAS 14034-59-4: 1,2-Ethanediamine, 4-methylbenzenesulfonat… [cymitquimica.com]

- 2. ETHYLENE DIAMINE TOSYLATE | 14034-59-4 [chemicalbook.com]

- 3. Ethylenediamine p-Toluenesulfonate | CAS No: 14034-59-4 [aquigenbio.com]

- 4. Ethylenediamine P-Toluenesulfonate | LGC Standards [lgcstandards.com]

- 5. biosynth.com [biosynth.com]

- 6. lookchem.com [lookchem.com]

- 7. 1,2-Ethanediamine, 4-methylbenzenesulfonate (1:?) | C9H16N2O3S | CID 225030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Sapphire Bioscience [sapphirebioscience.com]

- 9. cleanchemlab.com [cleanchemlab.com]

- 10. spectrabase.com [spectrabase.com]

- 11. spectrabase.com [spectrabase.com]

- 12. Detection of Ethyl p-toluenesulfonate in Drugs_Chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of Ethylenediamine p-Toluenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of Ethylenediamine p-Toluenesulfonate. This compound is a significant reactant in the preparation of various pharmacologically active molecules, including antitumor agents.[1][2][3] This document offers a detailed examination of the underlying chemical principles of its synthesis, a step-by-step experimental protocol, and methods for its characterization. Safety considerations and known applications are also discussed to provide a complete profile for researchers and drug development professionals.

Introduction

Ethylenediamine p-toluenesulfonate, also known as ethylenediamine monotosylate, is an organic salt formed from the reaction of ethylenediamine, a bidentate ligand and versatile organic building block, with p-toluenesulfonic acid, a strong organic acid. Its chemical structure combines the basicity of the diamine with the acidic tosylate group, resulting in a stable, crystalline solid. The compound is primarily utilized as a reactant in the synthesis of more complex molecules, notably in the development of antitumor agents.[1][2][3] It also appears as a known impurity in the production of Xylometazoline, a common nasal decongestant.[1][2][3]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Ethylenediamine p-Toluenesulfonate is crucial for its handling, synthesis, and application.

| Property | Value | Source |

| CAS Number | 14034-59-4 | [4] |

| Molecular Formula | C₉H₁₆N₂O₃S | [2][5] |

| Molecular Weight | 232.3 g/mol | [4] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 295-296 °C (decomposes) | [3] |

| Solubility | Slightly soluble in DMSO and Methanol | [3][5] |

| Storage | Hygroscopic, store at -20°C under an inert atmosphere | [3][5] |

Synthesis of Ethylenediamine p-Toluenesulfonate

The synthesis of ethylenediamine p-toluenesulfonate is a straightforward acid-base reaction. The lone pair of electrons on the nitrogen atom of ethylenediamine acts as a Brønsted-Lowry base, accepting a proton from the acidic sulfonic acid group of p-toluenesulfonic acid. This results in the formation of an ammonium salt. Given that ethylenediamine has two primary amine groups, both mono- and di-tosylated products are possible, depending on the stoichiometry of the reactants. The monotosylate is the more commonly referenced salt. A reported synthesis route for ethylenediamine p-toluenesulfonate from p-toluenesulfonic acid and ethylenediamine boasts a high yield of 94%.[5]

Reaction Mechanism

The reaction proceeds via a proton transfer from the sulfonic acid to one of the amino groups of the ethylenediamine.

Caption: Proton transfer from p-toluenesulfonic acid to ethylenediamine.

Experimental Protocol

The following is a generalized procedure for the synthesis of ethylenediamine p-toluenesulfonate based on standard organic chemistry techniques for salt formation.

Materials:

-

p-Toluenesulfonic acid monohydrate

-

Ethylenediamine

-

Ethanol (or other suitable solvent)

-

Diethyl ether (for precipitation/washing)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Buchner funnel and filter paper

Procedure:

-

Dissolution of p-Toluenesulfonic Acid: In a round-bottom flask, dissolve one molar equivalent of p-toluenesulfonic acid monohydrate in a minimal amount of ethanol with stirring.

-

Addition of Ethylenediamine: Cool the solution in an ice bath. Slowly add one molar equivalent of ethylenediamine dropwise to the stirred solution. An exothermic reaction is expected.

-

Reaction and Precipitation: Continue stirring the reaction mixture in the ice bath for 30 minutes and then allow it to warm to room temperature, stirring for an additional 1-2 hours. The product may precipitate out of the solution during this time. If not, the slow addition of diethyl ether can be used to induce precipitation.

-

Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with a small amount of cold ethanol, followed by a wash with diethyl ether to remove any unreacted starting materials and solvent.

-

Drying: Dry the purified ethylenediamine p-toluenesulfonate in a vacuum oven at a low temperature to remove any residual solvent.

Caption: A generalized workflow for the synthesis of ethylenediamine p-toluenesulfonate.

Characterization

The identity and purity of the synthesized ethylenediamine p-toluenesulfonate can be confirmed using various analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the compound. The presence of peaks corresponding to the aromatic protons of the tosylate group and the methylene protons of the ethylenediamine moiety would be expected. Spectral data for this compound is available in public databases.[6][7] A certificate of analysis for a commercial sample confirms that the structure can be verified by ¹H-NMR.[8]

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule. Key absorptions would include those for the N-H bonds of the ammonium and amine groups, the S=O bonds of the sulfonate group, and the C-H and C=C bonds of the aromatic ring.

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.[8]

-

Melting Point Analysis: The melting point of the synthesized compound can be compared to the literature value to assess its purity.[3]

Safety and Handling

Ethylenediamine p-toluenesulfonate is a chemical that should be handled with appropriate safety precautions. It is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere, preferably in a freezer.[3][5] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.

Applications

The primary application of ethylenediamine p-toluenesulfonate is as a reactant in organic synthesis. It has been identified as a key intermediate in the preparation of certain antitumor agents.[1][2][3] Its potential use in treatments for ischemic injury has also been noted, owing to its ability to shift energy metabolism.[1][3] Furthermore, it serves as a reference standard in analytical chemistry for the quality control of pharmaceutical products like Asenapine.[9]

Conclusion

The synthesis of ethylenediamine p-toluenesulfonate is a well-established and high-yielding process that provides a valuable intermediate for pharmaceutical and chemical research. This guide has outlined the essential chemical principles, a detailed experimental workflow, and the necessary characterization and safety protocols for its successful preparation and use.

References

-

SpectraBase. ethylenediamine, p-toluenesulfonate(1:1). [Link]

-

LookChem. Ethylenediamine p-toluenesulphonate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 225030, 1,2-Ethanediamine, 4-methylbenzenesulfonate (1:?). [Link]

-

SpectraBase. ethylenediamine, p-toluenesulfonate(1:1) - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

- 1. Synthesis and Optimization of Ethylenediamine-Based Zwitterion on Polymer Side Chain for Recognizing Narrow Tumorous pH Windows - PMC [pmc.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. ETHYLENE DIAMINE TOSYLATE | 14034-59-4 [chemicalbook.com]

- 4. ETHYLENEDIAMINE P-TOLUENESULFONATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. lookchem.com [lookchem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. cleanchemlab.com [cleanchemlab.com]

- 9. cleanchemlab.com [cleanchemlab.com]

An In-depth Technical Guide to Ethylenediamine p-Toluenesulphonate (CAS 14034-59-4)

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethylenediamine p-toluenesulphonate (also known as ethylenediamine monotosylate). As an organic salt, its utility spans from a fundamental reactant in complex syntheses to a critical reference standard in pharmaceutical quality control. We will explore its physicochemical properties, synthesis, multifaceted applications, and essential safety protocols, offering field-proven insights into its practical use.

Core Chemical Identity and Properties

This compound is an organic salt formed through the acid-base reaction between the bifunctional amine, ethylenediamine, and the strong organic acid, p-toluenesulfonic acid. This structure, featuring a protonated diamine cation and a non-coordinating tosylate anion, dictates its physical properties and chemical reactivity.[1] The compound typically appears as a white to off-white, hygroscopic solid.[1][2]

Physicochemical Data Summary

The key quantitative properties of this compound are summarized below for quick reference. These parameters are critical for designing experiments, selecting appropriate solvents, and ensuring stability during storage.

| Property | Value | Source(s) |

| CAS Number | 14034-59-4 | [2][3][4] |

| Molecular Formula | C₉H₁₆N₂O₃S (or C₇H₈O₃S·C₂H₈N₂) | [3][5] |

| Molecular Weight | ~232.30 g/mol | [3][6][7] |

| Appearance | White to Off-White Solid | [2] |

| Melting Point | 295-296 °C (with decomposition) | [8] |

| Solubility | Water soluble; Slightly soluble in DMSO and Methanol | [1][9][10] |

| Storage Conditions | Hygroscopic, store at -20°C under inert atmosphere | [2][9][10] |

| Hydrogen Bond Donors | 3 | [9] |

| Hydrogen Bond Acceptors | 5 | [6][9] |

Synthesis Pathway and Mechanistic Rationale

The formation of this compound is a straightforward and high-yield acid-base neutralization reaction. The mechanism is driven by the transfer of the acidic proton from the sulfonic acid group of p-toluenesulfonic acid to one of the nucleophilic primary amine groups of ethylenediamine.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol describes a generalized procedure for the salt's formation. Solvent choice is critical; a solvent in which the starting materials are soluble but the product salt is not is ideal for facilitating isolation via precipitation.

-

Dissolution of Acid: In a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve one molar equivalent of p-toluenesulfonic acid monohydrate in a minimal amount of a suitable solvent, such as isopropanol or ethanol.

-

Addition of Base: In a separate vessel, dissolve one molar equivalent of ethylenediamine in the same solvent.

-

Reaction Execution: Slowly add the ethylenediamine solution dropwise to the stirring p-toluenesulfonic acid solution at room temperature. An ice bath may be used to control the exotherm of the neutralization reaction.

-

Causality Insight: Slow addition prevents a rapid temperature increase, which could lead to side reactions or solvent boiling, ensuring a clean, controlled precipitation of the desired salt.

-

-

Precipitation and Isolation: Upon mixing, the this compound salt will precipitate as a white solid. Continue stirring for 1-2 hours to ensure complete reaction.

-

Filtration and Washing: Isolate the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent, followed by a non-polar solvent like diethyl ether, to remove any unreacted starting materials.

-

Self-Validation: The use of a non-polar wash is a self-validating step, as it removes residual, more non-polar starting materials without dissolving the polar salt product, thus enhancing purity.

-

-

Drying: Dry the purified solid under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight. Store the final product in a desiccator due to its hygroscopic nature.[9][10]

Key Applications in Research and Development

The utility of this compound is diverse, ranging from a building block in medicinal chemistry to a certified standard in analytical laboratories.

A. Pharmaceutical and Medicinal Chemistry

This compound serves as a key reactant and exhibits notable biological activities.

-

Antitumor Agent Synthesis: It is explicitly used as a reactant in the synthesis of novel antitumor agents.[9][10]

-

Kinase Inhibition: Research has identified the compound as an inhibitor of various kinases implicated in cancer cell proliferation, and it has been shown to induce apoptosis (programmed cell death) in human cancer cells.[1][3] This makes it a valuable lead compound for developing new cancer therapies.[3]

-

Organ Protection: The compound has been investigated for its potential to treat methotrexate-induced nephrotoxicity and to mitigate ischemic injury by shifting cellular energy metabolism from mitochondrial respiration to glycolysis.[1][9][10]

B. Analytical Reference Standard and Quality Control

In the pharmaceutical industry, maintaining purity and quality is paramount. This compound is established as a critical reference material.

-

Impurity Standard: It is a known impurity of the nasal decongestant Xylometazoline (designated Xylometazoline EP Impurity E) and is also related to the API Clonidine.[5][9]

-

Method Validation: As a high-quality reference standard with comprehensive characterization data, it is essential for analytical method development, method validation (AMV), and quality control (QC) applications, particularly for Abbreviated New Drug Applications (ANDA) submissions.[4][11]

Caption: Workflow for use as a pharmaceutical reference standard.

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified with the GHS07 pictogram, indicating it can be harmful or an irritant.

GHS Hazard Information

| Hazard Class | Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed.[7] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[7] |

| Skin Sensitization | H317 | May cause an allergic skin reaction. |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[7] |

Recommended Safety Protocols

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11][12]

-

Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[12] Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12] Due to its hygroscopic nature, storage under an inert atmosphere or in a desiccator is highly recommended to maintain product integrity.[2][10]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[12][13]

-

Skin: Wash off with soap and plenty of water. If irritation or a rash occurs, seek medical advice.[12][13]

-

Ingestion: If swallowed, call a poison control center or doctor immediately. Rinse mouth.[12][13]

-

Inhalation: Remove the person to fresh air. If breathing is difficult, seek medical attention.[12][13]

-

References

-

This compound. LookChem. [Link]

-

Cas 14034-59-4, ETHYLENE DIAMINE TOSYLATE. lookchem. [Link]

-

1,2-Ethanediamine, 4-methylbenzenesulfonate (1:?) | C9H16N2O3S | CID 225030. PubChem. [Link]

-

MSDS - Ethylenediamine p-Toluenesulfonate. KM Pharma Solution Private Limited. [Link]

-

CAS#:14034-59-4. Molbase. [Link]

Sources

- 1. CAS 14034-59-4: 1,2-Ethanediamine, 4-methylbenzenesulfonat… [cymitquimica.com]

- 2. Sapphire Bioscience [sapphirebioscience.com]

- 3. biosynth.com [biosynth.com]

- 4. cleanchemlab.com [cleanchemlab.com]

- 5. Ethylenediamine P-Toluenesulfonate | LGC Standards [lgcstandards.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 1,2-Ethanediamine, 4-methylbenzenesulfonate (1:?) | C9H16N2O3S | CID 225030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. This compound|lookchem [lookchem.com]

- 10. lookchem.com [lookchem.com]

- 11. Ethylenediamine p-Toluenesulfonate | CAS No: 14034-59-4 [aquigenbio.com]

- 12. fishersci.com [fishersci.com]

- 13. kmpharma.in [kmpharma.in]

"physical characteristics of Ethylenediamine p-toluenesulphonate"

An In-depth Technical Guide to the Physical Characteristics of Ethylenediamine p-Toluenesulfonate

Foreword

For researchers, scientists, and professionals in drug development, a thorough understanding of the physical characteristics of any chemical entity is paramount. It is the foundation upon which formulation, analytical method development, and regulatory filings are built. Ethylenediamine p-toluenesulfonate, an organic salt of significant interest as a pharmaceutical reference standard and synthetic precursor, is no exception. This guide moves beyond a simple recitation of data points. It aims to provide a holistic understanding of why this compound exhibits its specific properties and how those properties are reliably characterized. We will delve into the causal relationships between its molecular structure and its macroscopic behavior, offering not just data, but actionable, field-proven insights and methodologies.

Section 1: Molecular Structure and Physicochemical Properties

Ethylenediamine p-toluenesulfonate (EDT) is an organic salt formed by the acid-base reaction between ethylenediamine, a potent base, and p-toluenesulfonic acid, a strong organic acid. This interaction results in the formation of the ethylenediammonium cation and the p-toluenesulfonate anion. The stability and physical properties of the resulting salt are dictated by the strong ionic bond between these two moieties, supplemented by hydrogen bonding interactions.

The ionic nature of the compound is the primary determinant of its key physical characteristics. The strong electrostatic attraction between the cation and anion results in a stable crystal lattice, leading to a high melting point and a solid physical state at ambient temperatures. Furthermore, the presence of multiple hydrogen bond donors (the -NH3+ groups) and acceptors (the -SO3- group) contributes significantly to its crystal packing and its interaction with polar solvents.

An In-depth Technical Guide to the Molecular Structure of Ethylenediamine p-Toluenesulfonate

Abstract

Ethylenediamine p-toluenesulfonate, also known as ethylenediamine tosylate, is an organic salt of significant interest in pharmaceutical development and chemical synthesis. It serves as a key reactant in the synthesis of various bioactive molecules, including antitumor agents, and is recognized as a process impurity in the production of drugs like Xylometazoline.[1] This guide provides a detailed examination of its molecular structure, from the fundamental ionic interactions that define its composition to the complex intermolecular forces that govern its solid-state architecture. We will explore the synthesis, spectroscopic characterization, and practical applications of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Chemical Identity and Physicochemical Properties

Ethylenediamine p-toluenesulfonate is formed from an acid-base reaction between ethylenediamine and p-toluenesulfonic acid.[2][3] The resulting salt is a white to off-white, hygroscopic solid.[4][5] Its stability and defined stoichiometry make it a reliable reagent in various chemical transformations.

| Property | Value | Source(s) |

| Chemical Name | ethane-1,2-diamine; 4-methylbenzenesulfonic acid | [5][6] |

| Synonyms | Ethylenediamine tosylate, Ethylenediamine mono-p-toluenesulfonate | |

| CAS Number | 14034-59-4 | [6] |

| Molecular Formula | C₉H₁₆N₂O₃S | [7][8] |

| Molecular Weight | 232.3 g/mol | [7][8] |

| Appearance | White to Off-White Solid | [4] |

| Solubility | Slightly soluble in DMSO and Methanol | [5] |

| Storage Conditions | -20°C Freezer, Hygroscopic, Under inert atmosphere | [5] |

Synthesis and Formation: An Acid-Base Paradigm

The formation of ethylenediamine p-toluenesulfonate is a classic and efficient acid-base neutralization reaction. P-toluenesulfonic acid (p-TsOH), a strong organic acid, readily donates a proton to the basic ethylenediamine.[3]

Experimental Protocol: Synthesis of Ethylenediamine p-Toluenesulfonate

-

Reagent Preparation: Dissolve p-toluenesulfonic acid monohydrate (1 equivalent) in a minimal amount of a suitable solvent, such as ethanol or isopropanol.

-

Reaction: In a separate vessel, dissolve ethylenediamine (1 equivalent) in the same solvent.

-

Addition: While stirring, slowly add the ethylenediamine solution to the p-toluenesulfonic acid solution. The reaction is exothermic, and a precipitate will likely form immediately.

-

Crystallization: Cool the reaction mixture in an ice bath to maximize precipitation.

-

Isolation: Collect the solid product by vacuum filtration.

-

Purification: Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.

-

Drying: Dry the purified product under a vacuum to yield ethylenediamine p-toluenesulfonate as a crystalline solid.

The causality behind this straightforward protocol lies in the significant difference in pKa values between the sulfonic acid group and the amino groups. The proton transfer is thermodynamically favorable, driving the reaction to completion and resulting in the formation of a stable salt.

The Ionic Core: A Detailed Look at Cation and Anion Structures

The fundamental structure of this compound is an ionic pair. The proton from the sulfonic acid group of p-toluenesulfonic acid is transferred to one of the nitrogen atoms of ethylenediamine. This results in the formation of the ethylenediammonium cation and the p-toluenesulfonate (tosylate) anion .[2]

The Ethylenediammonium Cation

Ethylenediamine (C₂H₄(NH₂)₂) is a bidentate ligand with two primary amine groups.[9] Upon reaction with one equivalent of acid, one of the amine groups is protonated to form an ammonium group (-NH₃⁺). The resulting cation, H₂N-CH₂-CH₂-NH₃⁺, possesses two distinct nitrogen centers: a neutral primary amine and a positively charged ammonium group. This mono-protonation is statistically favored and creates an electronic asymmetry across the molecule.

The p-Toluenesulfonate Anion

The p-toluenesulfonate anion is the conjugate base of p-toluenesulfonic acid. It consists of a toluene molecule substituted with a sulfonate group (-SO₃⁻) at the para position. The negative charge is not localized on a single oxygen atom but is delocalized across all three oxygen atoms through resonance. This delocalization is a key factor in the stability of the anion and the high acidity of its parent acid.

Caption: The distinct ionic components of the molecular structure.

Solid-State Architecture: The Role of Hydrogen Bonding

In the solid state, the ethylenediammonium cations and tosylate anions arrange into a stable crystal lattice. The primary force governing this three-dimensional structure is extensive hydrogen bonding. The ammonium group (-NH₃⁺) of the cation is an excellent hydrogen bond donor, while the unprotonated amine group (-NH₂) also serves as a donor. The three oxygen atoms of the sulfonate group on the tosylate anion are strong hydrogen bond acceptors.

This network of N-H···O hydrogen bonds creates a robust, interconnected supramolecular assembly. This strong intermolecular interaction is responsible for the compound's solid nature and contributes to its melting point.

Caption: Key hydrogen bonding interactions in the crystal lattice.

Spectroscopic Characterization

The molecular structure can be unequivocally confirmed through various spectroscopic techniques. The data from these analyses provide a fingerprint of the compound, confirming the presence of specific functional groups and the overall ionic nature.

Infrared (IR) Spectroscopy

An FTIR spectrum of ethylenediamine p-toluenesulfonate will exhibit characteristic absorption bands that validate its structure.

-

N-H Stretching: Broad bands in the region of 3000-3300 cm⁻¹ corresponding to the N-H stretches of both the -NH₂ and -NH₃⁺ groups. The protonated amine's stretch is typically broader and overlaps with C-H stretches.

-

S=O Stretching: Very strong, characteristic absorptions for the sulfonate group, typically found around 1200-1250 cm⁻¹ (asymmetric stretch) and 1030-1060 cm⁻¹ (symmetric stretch).

-

Aromatic Rings: C=C stretching bands in the 1450-1600 cm⁻¹ region and C-H bending bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy in a solvent like DMSO-d₆ provides definitive structural proof.[8]

| Group | ¹H NMR Chemical Shift (ppm) (Predicted) | ¹³C NMR Chemical Shift (ppm) (Predicted) | Key Features |

| Tosylate -CH₃ | ~2.3 | ~21 | Sharp singlet, integrating to 3H. |

| Tosylate -C₆H₄- | 7.1-7.2 (d) and 7.5-7.6 (d) | 125-145 | Two doublets (AA'BB' system). |

| Ethylenediamine -CH₂- | ~2.8-3.1 | ~40-45 | A complex multiplet or two distinct signals for the two non-equivalent methylenes. |

| -NH₂ and -NH₃⁺ | Broad, variable (5.0-8.0) | N/A | Broad signals, exchangeable with D₂O. |

SpectraBase provides access to experimental NMR and FTIR data for this compound, which can be used for direct comparison.[8][10]

Applications in Research and Drug Development

The specific molecular structure of ethylenediamine p-toluenesulfonate underpins its utility in several high-value applications.

-

Pharmaceutical Intermediate: It is explicitly used as a reactant for synthesizing antitumor agents.[5] Its salt form provides a stable, easy-to-handle source of mono-protected ethylenediamine, which can be crucial in multi-step synthetic pathways.

-

Reference Standard: It is a known impurity of the nasal decongestant Xylometazoline and is used as a reference material in analytical method development and quality control for APIs like Asenapine and Clonidine.[4][1][6]

-

Kinase Inhibition Research: Some studies have investigated ethylenediamine p-toluenesulfonate as a kinase inhibitor, suggesting potential roles in cancer cell replication and apoptosis research.[7]

Conclusion

The molecular structure of ethylenediamine p-toluenesulfonate is a textbook example of organic salt formation, defined by the ionic bond between the ethylenediammonium cation and the p-toluenesulfonate anion. This primary interaction is reinforced in the solid state by a comprehensive network of hydrogen bonds, creating a stable, crystalline material. Its well-defined structure, confirmed by spectroscopic analysis, makes it a valuable and reliable tool for professionals in drug development and chemical synthesis, serving both as a versatile reactant and a critical analytical standard.

References

- Cas 14034-59-4, ETHYLENE DIAMINE TOSYLATE | lookchem. (n.d.).

- ETHYLENE DIAMINE TOSYLATE | 14034-59-4 - ChemicalBook. (2023).

- ethylenediamine, p-toluenesulfonate(1:1) - SpectraBase. (n.d.).

- Ethylenediamine - Wikipedia. (n.d.).

- Ethylenediamine p-toluenesulphonate - LookChem. (n.d.).

- Ethylenediamine p-toluenesulfonate | 14034-59-4 - Biosynth. (n.d.).

- ethylenediamine, p-toluenesulfonate(1:1) - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.).

- A Facile and Practical p-Toluenesulfonic Acid Catalyzed Route to Dicoumarols Containing an Aroyl group. (2015). South African Journal of Chemistry.

- Ethylenediamine P-Toluenesulfonate - LGC Standards. (n.d.).

- 1,2-Ethanediamine, 4-methylbenzenesulfonate (1:?) | C9H16N2O3S | CID - PubChem. (n.d.).

- Ethylenediamine p-Toluenesulfonate | CAS No: 14034-59-4 - Cleanchem. (n.d.).

- Preparation of p-toluenesulfonic acid - PHYWE. (n.d.).

Sources

- 1. cleanchemlab.com [cleanchemlab.com]

- 2. 1,2-Ethanediamine, 4-methylbenzenesulfonate (1:?) | C9H16N2O3S | CID 225030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spegroup.ru [spegroup.ru]

- 4. ETHYLENE DIAMINE TOSYLATE | 14034-59-4 [chemicalbook.com]

- 5. This compound|lookchem [lookchem.com]

- 6. Ethylenediamine P-Toluenesulfonate | LGC Standards [lgcstandards.com]

- 7. biosynth.com [biosynth.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Ethylenediamine - Wikipedia [en.wikipedia.org]

- 10. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to the Solubility of Ethylenediamine p-Toluenesulfonate

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of ethylenediamine p-toluenesulfonate. Designed for researchers, scientists, and professionals in drug development, this document delves into the foundational physicochemical principles governing the dissolution of this organic salt. It offers detailed, field-proven protocols for quantitative solubility determination using gravimetric, Ultraviolet-Visible (UV-Vis) spectroscopic, and High-Performance Liquid Chromatography (HPLC) methods. Each protocol is presented as a self-validating system, emphasizing experimental integrity and data reliability. The guide further explores the thermodynamic underpinnings of solubility and the influence of solvent properties, furnishing a robust methodology for generating precise and accurate solubility data for ethylenediamine p-toluenesulfonate.

Introduction to Ethylenediamine p-Toluenesulfonate and its Solubility

Ethylenediamine p-toluenesulfonate is an organic salt comprised of the ethylenediammonium cation and the p-toluenesulfonate anion. Its physicochemical properties, particularly its solubility, are critical parameters in various applications, including pharmaceutical formulations and chemical synthesis. The dissolution of this salt in a solvent is a complex interplay of intermolecular forces, including ion-dipole interactions, hydrogen bonding, and van der Waals forces.

The "like dissolves like" principle provides a foundational understanding; polar solvents are generally better at dissolving polar solutes like salts.[1] However, the specific solubility of ethylenediamine p-toluenesulfonate in a given solvent is a quantitative value that must be determined experimentally. Factors such as temperature, the nature of the solvent (polarity, hydrogen bonding capacity), and the crystalline structure of the salt all influence its solubility.[2][3]

This guide will provide the necessary theoretical background and practical protocols to empower researchers to generate reliable solubility data for ethylenediamine p-toluenesulfonate.

Theoretical Framework: The Thermodynamics of Dissolution

The dissolution of a salt in a solvent is a thermodynamic process governed by the change in Gibbs free energy (ΔG). For dissolution to be spontaneous, ΔG must be negative. The Gibbs free energy change is a function of the enthalpy (ΔH) and entropy (ΔS) of dissolution, as described by the following equation:

ΔG = ΔH - TΔS

where T is the temperature in Kelvin.

The enthalpy of dissolution can be conceptualized as the net energy change resulting from three key steps:

-

Lattice Energy: The energy required to break apart the ionic lattice of the solid salt (endothermic).

-

Solvation Energy: The energy released when the individual ions are solvated by the solvent molecules (exothermic).

-

Solvent-Solvent Interaction Energy: The energy required to create a cavity in the solvent to accommodate the solute ions (endothermic).

The entropy of dissolution is the change in the degree of randomness or disorder of the system. Generally, the dissolution of a solid into a liquid leads to an increase in entropy.

Experimental Determination of Solubility

The following sections provide detailed protocols for three widely accepted methods for determining the solubility of a solid in a liquid. The choice of method will depend on the properties of the solute and solvent, the required accuracy, and the available instrumentation.

Gravimetric Method: The Gold Standard for Direct Measurement

The gravimetric method is a fundamental and direct technique for solubility determination. It involves preparing a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute.[1]

-

Use of excess solute: To ensure that the solution is truly saturated and in equilibrium with the solid phase.

-

Constant agitation and temperature control: To facilitate the dissolution process and reach equilibrium in a reasonable timeframe, and because solubility is temperature-dependent.

-

Filtration: To separate the undissolved solid from the saturated solution. A fine-pored filter is crucial to prevent solid particles from contaminating the filtrate.

-

Drying to a constant weight: To ensure that all the solvent has been removed and only the solute remains.

The protocol's integrity is maintained by approaching equilibrium from both undersaturated and supersaturated states (if feasible) and ensuring that the final measured solubility is consistent. Additionally, repetitive measurements should yield results within an acceptable range of experimental error.

-

Preparation of Saturated Solution:

-

Add an excess amount of ethylenediamine p-toluenesulfonate to a known volume of the chosen solvent in a sealed, temperature-controlled vessel (e.g., a jacketed beaker or a flask in a water bath).

-

Stir the mixture vigorously using a magnetic stirrer for a predetermined period (e.g., 24-48 hours) at a constant temperature to ensure equilibrium is reached. The time to reach equilibrium should be established by preliminary experiments where the concentration is measured at different time intervals until it becomes constant.

-

-

Phase Separation:

-

Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle for several hours.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation or further dissolution.

-

Filter the withdrawn solution through a fine-pored syringe filter (e.g., 0.45 µm) into a pre-weighed, dry container.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the container in a fume hood or using a rotary evaporator.

-

Dry the container with the solid residue in an oven at a suitable temperature (below the decomposition temperature of the compound) until a constant weight is achieved.

-

Record the final weight of the container and the residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty container from the final weight.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Caption: Workflow for the UV-Vis spectroscopic determination of solubility.

High-Performance Liquid Chromatography (HPLC) Method: Precision and Specificity

HPLC is a powerful analytical technique that offers high precision, specificity, and automation for solubility determination. It is particularly useful for complex mixtures or when the solute has a low UV absorbance. The method involves separating the components of a sample and quantifying the analyte of interest.

-

Method development: To achieve good separation of the analyte from any potential impurities or degradation products. This includes selecting the appropriate column, mobile phase, and detection wavelength.

-

Calibration with external standards: To accurately quantify the concentration of the analyte in the saturated solution.

-

System suitability tests: To ensure that the HPLC system is performing correctly and generating reliable data.

The validation of the HPLC method, including parameters like linearity, accuracy, precision, and specificity, ensures the reliability of the solubility data. [4]

-

HPLC Method Development and Validation:

-

Develop an HPLC method capable of separating and quantifying ethylenediamine p-toluenesulfonate. A reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) is a common starting point.

-

Optimize the mobile phase composition, flow rate, and column temperature to achieve a sharp, symmetrical peak for the analyte with a reasonable retention time.

-

Validate the method for linearity, accuracy, precision, and specificity according to established guidelines (e.g., ICH).

-

-

Preparation of Standard Solutions and Calibration:

-

Prepare a series of standard solutions of ethylenediamine p-toluenesulfonate of known concentrations.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Construct a calibration curve by plotting peak area against concentration.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Section 3.1, step 1).

-

After equilibration and settling, withdraw a sample of the supernatant and filter it.

-

Dilute the filtered saturated solution with the mobile phase to a concentration within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area of the analyte.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Multiply the concentration by the dilution factor to obtain the solubility of ethylenediamine p-toluenesulfonate.

-

Caption: Workflow for the HPLC-based determination of solubility.

Data Presentation and Interpretation

The experimentally determined solubility data for ethylenediamine p-toluenesulfonate should be presented in a clear and organized manner.

Tabulation of Solubility Data

Summarize the quantitative solubility data in a table for easy comparison.

Table 1: Solubility of Ethylenediamine p-Toluenesulfonate in Various Solvents at Different Temperatures

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |

| Water | 25 | [Insert Experimental Data] | [Insert Experimental Data] |

| 40 | [Insert Experimental Data] | [Insert Experimental Data] | |

| Methanol | 25 | [Insert Experimental Data] | [Insert Experimental Data] |

| 40 | [Insert Experimental Data] | [Insert Experimental Data] | |

| Ethanol | 25 | [Insert Experimental Data] | [Insert Experimental Data] |

| 40 | [Insert Experimental Data] | [Insert Experimental Data] | |

| DMSO | 25 | [Insert Experimental Data] | [Insert Experimental Data] |

| 40 | [Insert Experimental Data] | [Insert Experimental Data] |

Note: The table should be populated with the experimentally determined values.

Graphical Representation

Plotting solubility as a function of temperature for each solvent can provide valuable insights into the thermodynamics of dissolution. An increase in solubility with temperature suggests an endothermic dissolution process, which is common for most salts.

Conclusion

This technical guide has outlined the theoretical principles and provided detailed, practical protocols for the experimental determination of the solubility of ethylenediamine p-toluenesulfonate. By following these self-validating methodologies, researchers can generate accurate and reliable solubility data, which is essential for informed decision-making in drug development and chemical research. The absence of readily available public data for this specific compound underscores the importance of the experimental approaches detailed herein.

References

-

Fiveable. (n.d.). 9.6 Free Energy of Dissolution. AP Chem. Retrieved from [Link]

-

Lec20 - Thermodynamics of Salt Dissolution. (2020, August 7). [Video]. YouTube. Retrieved from [Link]

-

Solubility of Things. (n.d.). Validation of Analytical Methods. Retrieved from [Link]

-

WebAssign. (n.d.). Thermodynamics of Salt Dissolution. Retrieved from [Link]

-

Physical Chemistry (PChem). (2023, October 22). 9 2 Thermodynamics of Dissolution of Salt in Water. [Video]. YouTube. Retrieved from [Link]

-

Blog. (2025, December 10). What are the factors influencing the solubility of lead salts in organic solvents? Retrieved from [Link]

-

TSFX. (n.d.). Gravimetric Analysis: Key Concepts. Retrieved from [Link]

-

ACS Publications. (2022, July 14). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility. Introductory Organic Chemistry. Retrieved from [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

ResearchGate. (2014, January 5). How to find solubilities of drugs by using uv-visible spectroscopy? Retrieved from [Link]

-

LookChem. (n.d.). Ethylenediamine p-toluenesulphonate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Mechanistic Actions of Ethylenediamine p-Toluenesulfonate

Foreword

To our fellow researchers, scientists, and pioneers in drug development, this guide ventures into the molecular world of ethylenediamine p-toluenesulfonate. While this compound is noted in chemical literature as a potential kinase inhibitor with implications in oncology and cellular protection, it is crucial to acknowledge at the outset that detailed, publicly available research elucidating its specific molecular mechanisms is currently limited. This guide, therefore, serves as a foundational framework, synthesizing the existing high-level information and proposing a structured approach to rigorously investigate its mechanism of action. We will proceed by outlining what is broadly suggested and then detail the experimental pathways required to substantiate these claims, thereby providing a roadmap for future research in this area.

Introduction to Ethylenediamine p-Toluenesulfonate

Ethylenediamine p-toluenesulfonate (CAS No: 14034-59-4) is an organic salt formed from ethylenediamine and p-toluenesulfonic acid.[1][2] Its chemical structure, featuring both a diamine and a sulfonate group, suggests the potential for diverse biological interactions.[3] Preliminary supplier information positions this compound as an inhibitor of various kinases implicated in cancer cell proliferation and survival, a potential therapeutic agent against methotrexate-induced nephrotoxicity, and a compound that may offer protection in ischemic events by modulating cellular metabolism.[1][2][3][4] Furthermore, it has been described as an analog of the antioxidant astaxanthin.[1][3]

This guide will deconstruct these claims, offering a logical and scientifically rigorous pathway to investigate and validate the purported mechanisms of action.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₆N₂O₃S | [1] |

| Molecular Weight | 232.3 g/mol | [1] |

| CAS Number | 14034-59-4 | [1][2] |

| Appearance | White to Off-White Solid | |

| Solubility | Slightly soluble in DMSO and Methanol | [4] |

Postulated Mechanism of Action I: Kinase Inhibition and Induction of Apoptosis

The primary assertion regarding ethylenediamine p-toluenesulfonate is its role as a kinase inhibitor that induces apoptosis in cancer cells.[1][3] Kinases are pivotal regulators of numerous cellular processes, and their dysregulation is a hallmark of cancer. Inhibition of specific kinases can disrupt signaling pathways essential for tumor growth and survival, ultimately leading to programmed cell death (apoptosis).

Investigating the Kinase Inhibition Profile

To move from a general claim of "kinase inhibitor" to a specific mechanism, a systematic screening approach is paramount.

This protocol outlines a common method to screen for kinase inhibitors and determine their potency (IC50).

-

Compound Preparation : Prepare a stock solution of ethylenediamine p-toluenesulfonate in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations for testing.

-

Kinase Reaction Setup : In a 96-well plate, combine the kinase of interest, a specific peptide substrate, and ATP in a kinase assay buffer.

-

Inhibitor Addition : Add the diluted ethylenediamine p-toluenesulfonate or a control (e.g., DMSO) to the wells.

-

Incubation : Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

ADP Detection : Terminate the kinase reaction and quantify the amount of ADP produced, which is proportional to kinase activity. This is often achieved using a commercial kit that converts ADP to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal.

-

Data Analysis : Measure luminescence using a plate reader. Plot the signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Diagram: Kinase Inhibition Assay Workflow

Caption: Workflow for a luminescence-based kinase inhibition assay.

Elucidating the Apoptotic Pathway

Once kinase inhibition is confirmed, the next logical step is to understand how this leads to apoptosis.

This assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.

-

Cell Culture and Treatment : Culture a relevant cancer cell line and treat with varying concentrations of ethylenediamine p-toluenesulfonate for different time points.

-

Cell Harvesting : Collect both adherent and floating cells and wash with cold PBS.

-

Staining : Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

-

Incubation : Incubate the cells in the dark at room temperature.

-

Flow Cytometry Analysis : Analyze the stained cells using a flow cytometer.

-

Healthy cells : Annexin V-negative and PI-negative.

-

Early apoptotic cells : Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells : Annexin V-positive and PI-positive.

-

Diagram: Apoptosis Detection via Annexin V/PI Staining

Caption: Differentiating cell states with Annexin V and PI staining.

Postulated Mechanism of Action II: Protection Against Methotrexate-Induced Nephrotoxicity

The suggestion that ethylenediamine p-toluenesulfonate could ameliorate methotrexate-induced nephrotoxicity is a significant claim, given the prevalence of this chemotherapy side effect.[1][3] The mechanism could involve antioxidant effects or modulation of renal drug transporters.

Investigating Protective Effects in a Cellular Model

-

Cell Culture : Culture a human proximal tubule epithelial cell line (e.g., HK-2).

-

Treatment Groups :

-

Control (vehicle)

-

Methotrexate alone

-

Ethylenediamine p-toluenesulfonate alone

-

Methotrexate and ethylenediamine p-toluenesulfonate co-treatment

-

-

Cell Viability Assessment : After treatment, assess cell viability using an MTT or similar assay.

-

Biomarker Analysis : Measure levels of kidney injury biomarkers such as Kidney Injury Molecule-1 (KIM-1) and Neutrophil Gelatinase-Associated Lipocalin (NGAL) in the cell culture supernatant by ELISA.

-

Oxidative Stress Measurement : Assess intracellular reactive oxygen species (ROS) levels using a fluorescent probe like DCFDA.

Postulated Mechanism of Action III: Modulation of Energy Metabolism in Ischemia

The proposal that ethylenediamine p-toluenesulfonate can shift energy metabolism from mitochondrial respiration to glycolysis during ischemic conditions is intriguing and points to a potential role in cytoprotection during events like stroke or myocardial infarction.[2][4]

Assessing Changes in Cellular Metabolism

The Seahorse XF Analyzer measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), which are indicators of mitochondrial respiration and glycolysis, respectively.

-

Cell Culture : Plate cells in a Seahorse XF cell culture microplate.

-

Ischemic Simulation : Induce hypoxic conditions to simulate ischemia.

-

Treatment : Treat cells with ethylenediamine p-toluenesulfonate.

-

Metabolic Analysis : Use the Seahorse XF Analyzer to measure OCR and ECAR in real-time. A decrease in OCR and a concurrent increase in ECAR would support a shift towards glycolysis.

Diagram: Interpreting Seahorse Assay Results

Caption: Expected metabolic shift observed in a Seahorse assay.

Conclusion and Future Directions

Ethylenediamine p-toluenesulfonate presents as a compound of interest with several plausible, yet unproven, mechanisms of action. This guide provides a structured and logical framework for the rigorous scientific investigation required to move from high-level claims to a detailed, evidence-based understanding of its molecular interactions. Future research should prioritize comprehensive kinase profiling, detailed elucidation of apoptotic signaling pathways, in vivo validation of its nephroprotective effects, and a deeper exploration of its impact on cellular metabolism under ischemic stress. Through such systematic inquiry, the true therapeutic potential of ethylenediamine p-toluenesulfonate can be accurately determined.

References

-

LookChem. (n.d.). ETHYLENE DIAMINE TOSYLATE. Retrieved from [Link]

Sources

"role of Ethylenediamine p-toluenesulphonate in organic chemistry"

An In-depth Technical Guide to the Role of Ethylenediamine p-Toluenesulfonate in Organic Chemistry

Authored by a Senior Application Scientist

Abstract

Ethylenediamine p-toluenesulfonate (EDTS) is a salt composed of the ethylenediamine cation and the p-toluenesulfonate (tosylate) anion. While not as ubiquitous as its parent compounds, p-toluenesulfonic acid (p-TSA) and ethylenediamine, EDTS holds a unique and strategic position in modern organic chemistry. This guide provides an in-depth analysis of its physicochemical properties, synthesis, and multifaceted roles as a synthetic intermediate, a reagent in medicinal chemistry, and a compound of interest in pharmaceutical development. We will explore the causality behind its application in specific synthetic contexts, provide validated experimental protocols, and offer insights into its function in both research and industrial settings.

Introduction: Defining Ethylenediamine p-Toluenesulfonate

Ethylenediamine p-toluenesulfonate, also known as ethylenediamine monotosylate, is an organic salt with the chemical formula C₉H₁₆N₂O₃S.[1][2] It is formed through an acid-base reaction between the diamine, ethylenediamine, and the strong organic acid, p-toluenesulfonic acid. This salt structure, combining a nucleophilic diamine component with a non-coordinating, sterically demanding tosylate anion, imparts a unique set of properties that chemists can exploit.

Its primary significance lies in its application as a stable, solid, and easily handleable source of ethylenediamine. In many synthetic procedures, neat ethylenediamine can be volatile, corrosive, and difficult to dose accurately. The tosylate salt form mitigates these challenges, providing a crystalline solid that is weighed with ease and releases the diamine under specific reaction conditions. Furthermore, its appearance as a known impurity and intermediate in the synthesis of several pharmaceutical agents, such as the nasal decongestant Xylometazoline and the antihypertensive drug Clonidine, underscores its relevance in drug development and quality control.[3][4][5][6]

Physicochemical Properties and Synthesis

Understanding the physical and chemical characteristics of EDTS is fundamental to its effective application. These properties dictate its solubility, reactivity, and handling requirements.

Key Physicochemical Data

The essential properties of Ethylenediamine p-toluenesulfonate are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 14034-59-4 | [1][7] |

| Molecular Formula | C₉H₁₆N₂O₃S (or C₇H₈O₃S·C₂H₈N₂) | [1][7] |

| Molecular Weight | 232.30 g/mol | [1][2] |

| Appearance | White to off-white solid | [7][8] |

| Melting Point | 295-296 °C (decomposes) | [4] |

| Solubility | Soluble in water; slightly soluble in DMSO and Methanol | [3][4][7] |

| Stability | Hygroscopic; should be stored under an inert atmosphere | [3][4][8] |

Synthesis of Ethylenediamine p-Toluenesulfonate

The preparation of EDTS is a straightforward acid-base neutralization reaction. The protocol described below is a self-validating system based on established chemical principles.

Workflow for EDTS Synthesis

Caption: Role of EDTS as a precursor for in-situ generation of ethylenediamine.

Role in Chiral Resolution: A Conceptual Framework

While Ethylenediamine p-toluenesulfonate is an achiral salt and cannot be used directly as a chiral resolving agent, its constituent parts are central to the most common method of resolving racemic mixtures: diastereomeric salt formation. [9][10] The Principle: Chiral resolution relies on the reaction of a racemic mixture (a 50:50 mix of two enantiomers) with a single, pure enantiomer of a resolving agent. [9]This creates a mixture of diastereomers, which, unlike enantiomers, have different physical properties (e.g., solubility) and can be separated by methods like fractional crystallization. [9][10]

-

Role of Amines: Chiral amines (like 1-phenylethanamine) are frequently used to resolve racemic carboxylic acids.

-

Role of Sulfonic Acids: Chiral sulfonic acids (like camphorsulfonic acid) are used to resolve racemic bases.

EDTS serves as an excellent case study for this principle. To resolve a racemic acid, one would use a chiral diamine. Conversely, to resolve a racemic amine, one would use a chiral derivative of p-toluenesulfonic acid. The formation of a stable, crystalline salt, as seen with EDTS, is precisely the goal of this technique.

Applications in Medicinal Chemistry

Recent studies have highlighted the potential of EDTS beyond its role as a simple synthetic intermediate. It has been identified as an inhibitor of various kinases, enzymes that are often implicated in cancer cell proliferation. [1][7]This activity suggests that the compound itself, or derivatives thereof, could be leads for the development of novel anticancer therapies. [1]

-

Mechanism of Action (Hypothesized): The structure of EDTS, featuring both amine and sulfonate groups, allows for potential interactions with the active sites of kinases through hydrogen bonding and ionic interactions. [7]* Antitumor Agent Synthesis: EDTS is explicitly mentioned as a reactant used in the synthesis of antitumor agents, indicating its value as a building block for creating more complex, biologically active molecules. [3][4]

Conclusion and Future Outlook

Ethylenediamine p-toluenesulfonate is a versatile and strategic reagent in organic chemistry. Its primary role as a stable, crystalline source of ethylenediamine makes it invaluable for the industrial synthesis of pharmaceuticals and other fine chemicals, enhancing safety and process control. While not a direct participant in chiral resolution, its chemical nature perfectly illustrates the principles of diastereomeric salt formation. Furthermore, emerging research into its biological activity as a kinase inhibitor opens new avenues for its application in drug discovery and development. For researchers and drug development professionals, EDTS represents more than just an intermediate; it is a functional tool that enables safer, more precise, and innovative chemical synthesis.

References

- CymitQuimica. (n.d.). CAS 14034-59-4: 1,2-Ethanediamine, 4-methylbenzenesulfonat...

- Biosynth. (n.d.). Ethylenediamine p-toluenesulfonate | 14034-59-4 | PAA03459.

- LookChem. (n.d.). Ethylenediamine p-toluenesulphonate.

- ChemicalBook. (2023). ETHYLENE DIAMINE TOSYLATE | 14034-59-4.

- ResearchGate. (n.d.). Direct enantiomeric separation of S, S- and R, R-N-(p -toluenesulfonyl) -1, 2-diphenylethylenediamine on a chiral ovomucoid column.

- Cleanchem. (n.d.). Ethylenediamine p-Toluenesulfonate | CAS No: 14034-59-4.

- Guidechem. (n.d.). This compound 7294-10-2 wiki.

- Aquigen Bio Sciences. (n.d.). Ethylenediamine p-Toluenesulfonate | CAS No: 14034-59-4.

- Sapphire Bioscience. (n.d.). Ethylenediamine P-Toluenesulfonate.

- LibreTexts Chemistry. (2020). 6.8: Resolution (Separation) of Enantiomers.

- Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents.

Sources

- 1. biosynth.com [biosynth.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound|lookchem [lookchem.com]

- 4. ETHYLENE DIAMINE TOSYLATE | 14034-59-4 [chemicalbook.com]

- 5. cleanchemlab.com [cleanchemlab.com]

- 6. Ethylenediamine p-Toluenesulfonate | CAS No: 14034-59-4 [aquigenbio.com]

- 7. CAS 14034-59-4: 1,2-Ethanediamine, 4-methylbenzenesulfonat… [cymitquimica.com]

- 8. Sapphire Bioscience [sapphirebioscience.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pharmtech.com [pharmtech.com]

Ethylenediamine p-Toluenesulfonate: A Versatile Reagent in Modern Organic Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ethylenediamine p-toluenesulfonate is emerging as a highly practical and versatile reagent in synthetic organic chemistry. As a stable, solid salt of ethylenediamine and p-toluenesulfonic acid (p-TSA), it offers significant advantages over its constituent parts, including improved handling, stability, and the convenience of a built-in acid catalyst. This guide provides an in-depth exploration of its physicochemical properties, synthesis, and core applications. We will delve into the mechanistic rationale behind its efficacy in the synthesis of 2-imidazoline heterocycles, a cornerstone of many pharmaceutical compounds, and its utility in Schiff base formation. Detailed, field-proven protocols are provided to illustrate its practical application, supported by mechanistic diagrams and a comprehensive review of its role as a strategic synthetic tool.

Introduction: The Strategic Advantage of a Salt

In the landscape of organic synthesis, the physical form and stability of a reagent are as crucial as its reactivity. Ethylenediamine, a fundamental C2 building block, is a volatile, corrosive, and hygroscopic liquid.[1][2] p-Toluenesulfonic acid, while a solid, is a strong acid requiring careful handling. The formation of ethylenediamine p-toluenesulfonate (also known as ethylenediamine monotosylate) elegantly overcomes these challenges.

This crystalline solid is significantly easier to handle, store, and accurately dispense compared to liquid ethylenediamine. Crucially, it combines both a nucleophilic diamine and a strong organic acid catalyst in a single, stoichiometric compound.[3][4][5] This dual-functionality is particularly advantageous in reactions like the synthesis of 2-imidazolines from nitriles, where an acid catalyst is essential for activating the nitrile group towards nucleophilic attack. The reagent effectively provides a controlled release of both the amine and the acid upon heating, streamlining the reaction setup and improving reproducibility.

Physicochemical Properties & Synthesis

The reagent's utility is grounded in its distinct physical and chemical characteristics.

| Property | Value | Reference(s) |

| CAS Number | 14034-59-4; 7294-10-2 | [3][5] |

| Molecular Formula | C₉H₁₆N₂O₃S | [5][6] |

| Molecular Weight | 232.3 g/mol | [6] |

| Appearance | White to Off-White Solid | [4][7] |

| Melting Point | 295-296 °C (decomposes) | [7] |

| Solubility | Slightly soluble in DMSO and Methanol | [3][7] |

| Stability | Hygroscopic | [7] |

Synthesis of Ethylenediamine p-Toluenesulfonate

The preparation is a straightforward acid-base reaction, typically achieving a high yield.

Caption: General synthesis workflow for Ethylenediamine p-Toluenesulfonate.

Experimental Protocol: Preparation of the Reagent

-

To a stirred solution of p-toluenesulfonic acid monohydrate (190.2 g, 1.0 mol) in 500 mL of ethanol, slowly add a solution of ethylenediamine (60.1 g, 1.0 mol) in 200 mL of ethanol.

-

An exothermic reaction will occur, and a white precipitate will form.

-

Continue stirring the mixture for 1 hour as it cools to room temperature.

-

Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.

-

Collect the white solid by vacuum filtration, wash with cold ethanol (2 x 100 mL), and dry under vacuum to yield the final product.

Core Application: Synthesis of 2-Imidazoline Heterocycles

A primary and high-value application of ethylenediamine p-toluenesulfonate is in the synthesis of 2-imidazolines. This heterocyclic motif is central to several pharmaceuticals, including the nasal decongestants Xylometazoline and Oxymetazoline.[8][9][10] The synthesis typically involves the reaction of a nitrile with ethylenediamine, a process that requires acid catalysis.

Mechanistic Rationale: A Pinner-Type Cyclization

The reaction proceeds via a mechanism analogous to the Pinner reaction, which describes the acid-catalyzed reaction of a nitrile.[4][5][6]

-

Protonation: The p-toluenesulfonic acid protonates the nitrile nitrogen, significantly increasing the electrophilicity of the nitrile carbon.

-